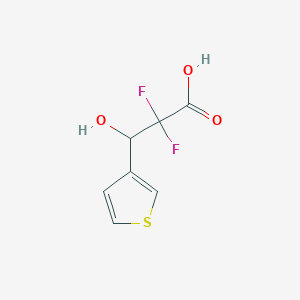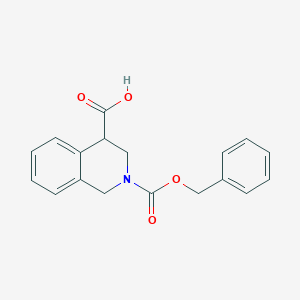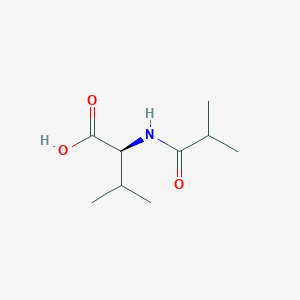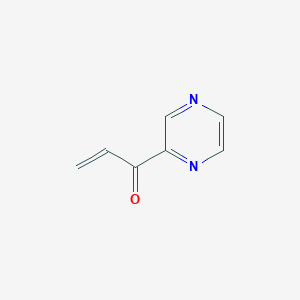
2-(1H-pyrrol-3-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-3-yl)propan-2-ol is an organic compound that features a pyrrole ring substituted with a hydroxyl group and a propyl chain. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.
化学反応の分析
Types of Reactions
2-(1H-pyrrol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated derivatives or amines.
科学的研究の応用
2-(1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Pyrrole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry: Pyrrole derivatives are used in the production of conductive polymers and other advanced materials.
作用機序
The mechanism of action of 2-(1H-pyrrol-3-yl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyrrole: The parent compound, which lacks the hydroxyl and propyl substituents.
Pyrrolidine: A saturated analog of pyrrole, which has different biological activities.
Indole: A benzopyrrole derivative with a fused benzene ring, known for its diverse biological activities.
Uniqueness
2-(1H-pyrrol-3-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a propyl chain on the pyrrole ring. This combination of functional groups allows for unique interactions with biological molecules and distinct chemical reactivity compared to other pyrrole derivatives.
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
2-(1H-pyrrol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(2,9)6-3-4-8-5-6/h3-5,8-9H,1-2H3 |
InChIキー |
SBAGIYUWDBIQQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CNC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)
![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)


![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)

